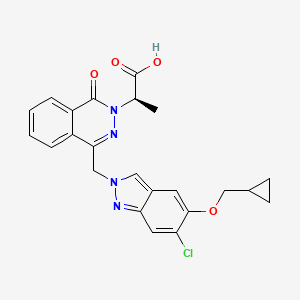

S1P2 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21ClN4O4 |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

(2R)-2-[4-[[6-chloro-5-(cyclopropylmethoxy)indazol-2-yl]methyl]-1-oxophthalazin-2-yl]propanoic acid |

InChI |

InChI=1S/C23H21ClN4O4/c1-13(23(30)31)28-22(29)17-5-3-2-4-16(17)20(26-28)11-27-10-15-8-21(32-12-14-6-7-14)18(24)9-19(15)25-27/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,30,31)/t13-/m1/s1 |

InChI Key |

PMFUQAVMFHEJFO-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the S1P2 Receptor Signaling Pathway in Fibrosis: A Technical Guide for Researchers

Abstract

Fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, representing a significant global health burden. Emerging evidence implicates the sphingosine-1-phosphate (S1P) signaling axis, particularly through the S1P receptor 2 (S1P2), as a critical mediator in the pathogenesis of fibrosis across various organs, including the lungs, liver, kidneys, and heart. This technical guide provides an in-depth examination of the S1P2 receptor signaling pathway in fibrosis. It details the core molecular mechanisms, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols for investigating this pathway, and presents visual diagrams of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target S1P2 in fibrotic diseases.

Introduction to S1P2 Receptor Signaling in Fibrosis

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1P1-5). While these receptors are involved in a myriad of physiological processes, the S1P2 receptor has garnered significant attention for its pro-fibrotic activities. Unlike S1P1, which can have anti-fibrotic effects, S1P2 signaling is consistently linked to the promotion of fibrotic phenotypes.[1]

Elevated levels of S1P are frequently observed in fibrotic tissues, creating a microenvironment that favors the activation of S1P2.[2] This receptor is expressed on various cell types crucial to the fibrotic process, including fibroblasts, myofibroblasts, macrophages, and epithelial cells.[3][4] Activation of S1P2 initiates a cascade of downstream signaling events that converge on the core cellular processes driving fibrosis: fibroblast activation and differentiation, ECM production, inflammation, and epithelial-mesenchymal transition (EMT).

Core Signaling Pathways Downstream of S1P2

The pro-fibrotic effects of S1P2 are primarily mediated through its coupling to the Gα12/13 family of G proteins. This initiates two major downstream signaling axes that are central to its role in fibrosis: the RhoA/ROCK pathway and the YAP/TAZ pathway.

The Gα12/13-RhoA-ROCK Axis

Upon S1P binding, S1P2 activates Gα12/13, which in turn activates the small GTPase RhoA.[5] Activated, GTP-bound RhoA then stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6] This signaling cascade has several pro-fibrotic consequences:

-

Myofibroblast Differentiation: The RhoA/ROCK pathway is a potent inducer of the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).[5]

-

Stress Fiber Formation: This pathway promotes the assembly of actin stress fibers, which increases cellular tension and contributes to the mechanosignaling that sustains the fibrotic phenotype.

-

ECM Production: Activation of RhoA/ROCK signaling enhances the expression of key ECM components, such as collagen and fibronectin.[7]

The YAP/TAZ Pathway

The Hippo pathway is a critical regulator of organ size and cell proliferation, and its downstream effectors, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), are increasingly recognized as key players in fibrosis.[6][8] The S1P2-RhoA axis directly influences YAP/TAZ activity. The formation of actin stress fibers, promoted by RhoA, inhibits the Hippo pathway kinase LATS1/2, leading to the dephosphorylation and subsequent nuclear translocation of YAP and TAZ.[9]

Once in the nucleus, YAP and TAZ associate with TEAD transcription factors to drive the expression of a suite of pro-fibrotic genes, including:

-

Connective Tissue Growth Factor (CTGF): A potent pro-fibrotic cytokine that promotes fibroblast proliferation and ECM synthesis.[6]

-

Genes involved in cell proliferation and survival.

The interplay between the RhoA/ROCK and YAP/TAZ pathways creates a feed-forward loop that amplifies and sustains the fibrotic response.

Diagram of the Core S1P2 Signaling Pathway

Caption: Core S1P2 signaling pathway in fibrosis.

S1P2 Signaling in Specific Fibrotic Diseases

The pro-fibrotic role of S1P2 signaling has been demonstrated in various organ systems.

-

Pulmonary Fibrosis: In models of bleomycin-induced pulmonary fibrosis, genetic deletion or pharmacological inhibition of S1P2 attenuates lung inflammation, reduces collagen deposition, and limits the expression of fibrotic markers.[2] S1P2 signaling in macrophages has been shown to potentiate the pro-fibrotic IL-13 pathway.[3][11] Furthermore, S1P2 mediates TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung epithelial cells.[2]

-

Hepatic Fibrosis: In the liver, S1P2 is implicated in the activation of hepatic stellate cells (HSCs), the primary ECM-producing cells in the fibrotic liver.[6] S1P2 signaling in HSCs promotes the expression of CTGF, collagen, and α-SMA.[6] Antagonism of S1P2 has been shown to reduce portal vein pressure in models of cirrhosis.[7]

-

Renal Fibrosis: The S1P2 receptor is involved in the differentiation of tubular epithelial cells into myofibroblasts, a key process in the development of diabetic nephropathy and other forms of renal fibrosis.[12] S1P2 activation in renal epithelial cells can promote EMT, depending on the differentiation state of the cell.[13]

-

Cardiac Fibrosis: In the heart, S1P2 signaling is a major mediator of myofibroblast differentiation and collagen production.[14][15] Silencing of S1P2 has been shown to block S1P-mediated α-SMA induction in cardiac fibroblasts.[14]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the role of S1P2 in fibrosis.

Table 1: Effect of S1P2 Deletion on Bleomycin-Induced Pulmonary Fibrosis in Mice

| Parameter | Wild-Type + Bleomycin (B88199) | S1P2 Knockout + Bleomycin | P-value | Reference |

| Lung Collagen Content (µ g/lung ) | ~1800 | ~1000 | <0.01 | [4] |

| Total Cells in BALF (x10^5) | ~5.0 | ~2.5 | <0.01 | [4] |

| Macrophages in BALF (x10^5) | ~4.5 | ~2.0 | <0.01 | [4] |

| STAT6 Phosphorylation in BALF cells (relative units) | ~1.0 | ~0.3 | <0.01 | [3] |

Table 2: Effect of S1P2 Antagonist (JTE-013) on Fibrotic Markers

| Cell Type / Model | Treatment | Marker | Fold Change vs. Control | P-value | Reference |

| A549 Lung Epithelial Cells | TGF-β1 (2 ng/ml) | Collagen Iα1 mRNA | ~4.5 | <0.001 | [2] |

| TGF-β1 + JTE-013 (10 µM) | Collagen Iα1 mRNA | ~2.0 | <0.01 | [2] | |

| A549 Lung Epithelial Cells | TGF-β1 (2 ng/ml) | N-cadherin mRNA | ~3.0 | <0.001 | [2] |

| TGF-β1 + JTE-013 (10 µM) | N-cadherin mRNA | ~1.5 | <0.01 | [2] | |

| MLE-12 Alveolar Epithelial Cells | S1P (3 µM) | α-SMA protein | Increased | - | [16] |

| S1P + JTE-013 | α-SMA protein | Decreased | <0.05 | [16] | |

| Mouse Model of Liver Fibrosis (BDL) | BDL + Vehicle | Portal Pressure (mmHg) | ~14 | - | [7] |

| BDL + JTE-013 | Portal Pressure (mmHg) | ~10 | <0.05 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the S1P2 signaling pathway in fibrosis.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapeutic agents.

Materials:

-

Bleomycin sulfate (B86663) (APP Pharmaceuticals)

-

Sterile PBS

-

C57BL/6J mice (8 weeks old)

-

Isoflurane

-

Intratracheal administration device

Procedure:

-

Anesthetize mice with 5% isoflurane.

-

Suspend the mouse on an intubation platform.

-

Visualize the trachea via oral illumination and insert a 22-gauge catheter.

-

Instill a single dose of bleomycin (0.005 U/g of body weight) in 50 µL of sterile PBS intratracheally. Control mice receive 50 µL of sterile PBS only.[17]

-

Allow mice to recover.

-

At desired time points (e.g., 7, 14, 21, or 28 days post-instillation), euthanize the mice and harvest lung tissue for analysis.[2]

-

Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with sterile PBS to collect BAL fluid (BALF) for cell counts and cytokine analysis.

Diagram of Bleomycin-Induced Fibrosis Workflow

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

Quantification of Collagen with Picrosirius Red Staining

This method is used to visualize and quantify collagen in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Acetic acid solution (0.5% in water)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deparaffinized and rehydrated tissue sections on slides

-

Light microscope with polarizing filters

Procedure:

-

Deparaffinize tissue sections by immersing slides in two changes of xylene for 5 minutes each.

-

Rehydrate sections through a graded ethanol series (100%, 95%, 70% ethanol for 3 minutes each), followed by rinsing in distilled water.

-

Stain slides in Picrosirius Red solution for 60 minutes at room temperature.[18]

-

Wash slides in two changes of 0.5% acetic acid solution to remove unbound dye.

-

Dehydrate the sections rapidly through three changes of 100% ethanol.

-

Clear in xylene and mount with a resinous medium.

-

Visualization: Under standard light microscopy, collagen fibers will appear red. Under polarized light, thick collagen fibers (Type I) appear yellow-orange, while thinner fibers (Type III) appear green.

-

Quantification: Capture images from multiple random fields per slide. Use image analysis software (e.g., ImageJ) to quantify the area of red staining as a percentage of the total tissue area.

Western Blotting for Fibrotic Markers

This protocol is for the detection of proteins such as α-SMA, collagen I, and fibronectin in tissue lysates.

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-α-SMA, anti-collagen I)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Tissue Lysate Preparation:

-

Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Sonicate the homogenate briefly on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

-

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell or tissue lysates.

Materials:

-

G-LISA RhoA Activation Assay Kit (e.g., Cytoskeleton, Inc. #BK124)

-

Cell or tissue lysates (prepared according to kit instructions)

-

Microplate spectrophotometer

Procedure:

-

Prepare cell or tissue lysates as per the kit's manual. Ensure protein concentration is determined and equalized for all samples.

-

Add 50 µL of equalized lysate to the wells of the Rho-GTP affinity plate provided in the kit.

-

Incubate the plate on a shaker at 4°C for 30 minutes.

-

Wash the wells with the provided wash buffer.

-

Add 50 µL of the diluted anti-RhoA primary antibody to each well and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add 50 µL of the diluted HRP-labeled secondary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add HRP detection reagent and incubate for 15 minutes at 37°C.

-

Add HRP stop buffer.

-

Read the absorbance at 490 nm. The signal is proportional to the amount of active RhoA in the sample.[20][21]

Immunofluorescence for YAP/TAZ Nuclear Localization

This protocol is used to visualize the subcellular localization of YAP and TAZ, which is indicative of their activation state.

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-YAP, anti-TAZ)

-

Alexa Fluor-conjugated secondary antibodies

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips onto slides using mounting medium.

-

Visualize using a fluorescence microscope. Nuclear localization of YAP/TAZ will appear as co-localization with the DAPI signal.[22][23]

Therapeutic Targeting of S1P2 in Fibrosis

The central role of S1P2 in driving pro-fibrotic signaling pathways makes it an attractive therapeutic target. The use of selective S1P2 antagonists, such as JTE-013, has shown promise in preclinical models of fibrosis across multiple organs.[2][7][16] By blocking the initial step in the S1P2 signaling cascade, these antagonists can effectively inhibit the downstream activation of RhoA and YAP/TAZ, thereby reducing fibroblast activation, ECM deposition, and inflammation. Further development and clinical evaluation of S1P2 antagonists are warranted to translate these promising preclinical findings into novel anti-fibrotic therapies for patients.

Conclusion

The S1P2 receptor signaling pathway is a key driver of the pathogenesis of fibrosis. Through the activation of the Gα12/13-RhoA-ROCK and YAP/TAZ axes, S1P2 promotes a vicious cycle of fibroblast activation, ECM production, and tissue stiffening. The wealth of preclinical data, supported by the detailed experimental methodologies outlined in this guide, provides a strong rationale for the continued investigation of S1P2 as a therapeutic target. A deeper understanding of this pathway will be crucial for the development of novel and effective anti-fibrotic drugs.

References

- 1. criver.com [criver.com]

- 2. benchchem.com [benchchem.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Macrophage Sphingosine 1-Phosphate Receptor 2 Blockade Attenuates Liver Inflammation and Fibrogenesis Triggered by NLRP3 Inflammasome [frontiersin.org]

- 8. aragen.com [aragen.com]

- 9. mdpi.com [mdpi.com]

- 10. Mechanosignaling through YAP and TAZ drives fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]

- 12. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. med.emory.edu [med.emory.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stainsfile.com [stainsfile.com]

- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. sc.edu [sc.edu]

- 21. universalbiologicals.com [universalbiologicals.com]

- 22. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sphingosine-1-Phosphate Receptor 2 (S1P2) in the Pathogenesis of Idiopathic Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease of unknown etiology, characterized by the relentless accumulation of fibroblasts and excessive deposition of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and irreversible decline in lung function[1][2][3]. The median survival is a stark 3-5 years post-diagnosis[4][5]. While the precise mechanisms remain elusive, the pathogenesis is thought to involve recurrent micro-injuries to the alveolar epithelium, followed by an aberrant wound healing response.

Recent research has illuminated the critical role of the sphingosine-1-phosphate (S1P) signaling axis in the development of fibrosis. S1P, a bioactive sphingolipid metabolite, exerts its effects through a family of five G protein-coupled receptors (S1P1-5). Levels of S1P are elevated in the bronchoalveolar lavage fluid (BALF) and lung tissue of IPF patients and animal models, correlating with disease severity and poor prognosis. Among the S1P receptors, S1P Receptor 2 (S1P2) has emerged as a key pro-fibrotic mediator, making it a promising therapeutic target. This guide provides a comprehensive overview of the role of S1P2 in IPF pathogenesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Core Pathogenic Roles of S1P2 in Pulmonary Fibrosis

S1P2 contributes to the progression of pulmonary fibrosis through several interconnected mechanisms, including the promotion of inflammation, potentiation of pro-fibrotic cytokine signaling, and induction of epithelial-mesenchymal transition (EMT).

Promotion of Inflammation

Chronic inflammation is a key component of the fibrotic process. Studies using bleomycin-induced lung injury models, a common preclinical model for IPF, have demonstrated that S1P2 plays a significant pro-inflammatory role. Genetic deletion of S1P2 in mice results in markedly reduced pulmonary inflammation, characterized by decreased infiltration of inflammatory cells into the lungs.

In S1P2 deficient mice subjected to bleomycin-induced lung injury, a significant reduction in total cells, particularly inflammatory cells, was observed in the bronchoalveolar lavage fluid (BALF) during both the acute (day 7) and chronic (day 28) phases of injury compared to wild-type mice. This suggests that S1P2 signaling is crucial for the initial inflammatory response that drives subsequent fibrotic changes.

Myofibroblast Differentiation and Extracellular Matrix (ECM) Deposition

A hallmark of IPF is the accumulation of activated fibroblasts, known as myofibroblasts, which are the primary source of excessive ECM proteins like collagen. S1P signaling, particularly through S1P2 and S1P3, has been shown to promote pro-fibrotic responses in human lung fibroblasts.

S1P2 activation stimulates the synthesis of ECM components and the expression of pro-fibrotic markers, such as connective tissue growth factor (CTGF). Unlike Transforming Growth Factor-beta 1 (TGF-β1), a master regulator of fibrosis, S1P receptor agonists mediate these effects through Smad-independent pathways, primarily involving PI3K/Akt and ERK1/2 signaling. Silencing S1P2 has been shown to block S1P-mediated induction of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.

Crosstalk with Pro-Fibrotic Signaling Pathways

S1P2 does not act in isolation but rather engages in significant crosstalk with other major pro-fibrotic pathways, most notably the TGF-β and Interleukin-13 (IL-13) signaling cascades.

-

TGF-β Pathway: The S1P/S1P2 axis is intricately linked with TGF-β signaling. TGF-β can increase the expression of sphingosine (B13886) kinase 1 (SphK1), the enzyme responsible for S1P synthesis, thereby amplifying the S1P signaling loop. In turn, S1P2 activation contributes to TGF-β-mediated effects. Blockade of S1P2 with the antagonist JTE-013 has been shown to inhibit TGF-β1-induced ECM accumulation and EMT in lung epithelial cells. Furthermore, S1P2 has been implicated in TGF-β-induced myofibroblast differentiation.

-

IL-13 Pathway: S1P2 signaling facilitates pulmonary fibrosis by potentiating the IL-13 pathway in macrophages. In bleomycin-treated mice, genetic deletion of S1P2 markedly diminishes the expression of IL-13 and M2 macrophage markers (e.g., Arginase 1, Fizz1) in BALF cells. Downstream of IL-13, S1P2 augments the phosphorylation of STAT6, a key transcription factor for M2 macrophage polarization and pro-fibrotic gene expression. This highlights a crucial role for S1P2 in modulating the immune response towards a pro-fibrotic phenotype.

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to the fibroblast population. S1P2 has been identified as a key mediator of TGF-β1-induced EMT in lung epithelial cells. Treatment with an S1P2 antagonist inhibits the TGF-β1-induced expression of mesenchymal markers like N-cadherin and fibronectin, while preserving the expression of the epithelial marker E-cadherin. A recent study also demonstrated that S1P2 activation promotes EMT by binding to Dapper1 (Dpr1), leading to the nuclear translocation of S1P2 and activation of the transcription factor CREB1.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key S1P2-mediated signaling pathways and a typical experimental workflow for studying its role in pulmonary fibrosis.

Caption: S1P2 pro-fibrotic signaling pathways in Idiopathic Pulmonary Fibrosis.

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of S1P2 in pulmonary fibrosis.

Table 1: Effects of S1P2 Genetic Deletion in the Bleomycin Mouse Model

| Parameter Measured | Model System | Key Finding | Reference |

| Pulmonary Inflammation | S1P2 KO vs WT mice; Day 7 post-bleomycin | S1P2 KO mice showed significantly less cell infiltration and pro-inflammatory cytokine induction. | |

| Pulmonary Fibrosis | S1P2 KO vs WT mice; Day 28 post-bleomycin | S1P2 KO mice exhibited less inflammation and fibrosis in lung tissues based on H&E and Masson's trichrome staining. | |

| Pro-fibrotic Gene Expression | BALF cells from S1P2 KO vs WT mice; post-bleomycin | Markedly diminished mRNA expression of IL-13, IL-4, Arginase 1, Fizz1, Ccl17, and Ccl24 in S1P2 KO. | |

| STAT6 Phosphorylation | BALF cells from S1P2 KO vs WT mice; post-bleomycin | Substantially diminished in S1P2 KO mice compared to WT. | |

| Contribution of Bone Marrow Cells | Bone marrow chimera experiments | S1P2 expression in bone marrow-derived cells contributes significantly to the development of lung fibrosis. |

Table 2: Effects of S1P2 Pharmacological Inhibition

| Compound | Model System | Parameter Measured | Key Finding | Reference |

| JTE-013 (S1P2 Antagonist) | A549 human lung epithelial cells | TGF-β1-induced EMT and ECM markers (Collagen Iα1, N-cadherin, fibronectin) | Increase in markers was inhibited by JTE-013 treatment. | |

| S1PR2i (S1P2 Antagonist) | WT mice with bleomycin-induced fibrosis | Lung fibrotic area, soluble collagen, total protein and cells in BALF | Oral administration of S1PR2i alleviated lung fibrosis and reduced fibrotic markers. | |

| S118 (S1P2 Antagonist) | Mice with bleomycin-induced fibrosis | Inflammation, fibrosis, and EMT markers | S118 was more effective than pirfenidone (B1678446) in attenuating IPF markers. | |

| GLPG2938 (S1P2 Antagonist) | Mice with bleomycin-induced fibrosis | Pulmonary fibrosis | Showed good activity in reducing bleomycin-induced pulmonary fibrosis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in S1P2-IPF research.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to test potential therapies.

-

Animals: 8-week-old Balb/c or C57BL/6J mice are commonly used. Experiments often utilize both wild-type and genetically modified (e.g., S1P2 knockout) mice.

-

Induction: A single dose of bleomycin sulfate (B86663) is administered.

-

Intratracheal (i.t.) Instillation: Mice are anesthetized, and bleomycin (e.g., 2 U/kg) dissolved in sterile saline is instilled directly into the trachea. This method targets the lungs directly.

-

Intraperitoneal (i.p.) Injection: Bleomycin is injected into the peritoneal cavity, often repeatedly over a period of time. This induces a more systemic response.

-

-

Pharmacological Intervention: S1P2 antagonists (e.g., JTE-013, S118) or vehicle controls are typically administered daily or every other day via oral gavage or i.p. injection, starting before or shortly after bleomycin challenge.

-

Timepoints: Animals are sacrificed at various time points for analysis.

-

Day 7: Peak of the inflammatory phase.

-

Day 14-28: Establishment of the fibrotic phase.

-

-

Endpoints: Lungs and BALF are collected for analysis.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF is collected to analyze the cellular and biochemical composition of the fluid lining the epithelium.

-

Procedure: After euthanasia, the trachea is cannulated. The lungs are lavaged multiple times with a fixed volume (e.g., 1 ml) of sterile phosphate-buffered saline (PBS).

-

Cell Analysis: The collected fluid is centrifuged. The cell pellet is resuspended, and total cell counts are determined using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes) are performed on cytospin preparations stained with Diff-Quik.

-

Biochemical Analysis: The cell-free supernatant is stored at -80°C for subsequent analysis of total protein concentration and cytokine levels (e.g., IL-13, TGF-β1) using ELISA kits.

Histological and Molecular Analysis of Lung Tissue

-

Histology: The lungs are perfused, harvested, and fixed (e.g., in 4% paraformaldehyde). The tissue is then embedded in paraffin, sectioned, and stained.

-

Hematoxylin and Eosin (H&E) Staining: Used to assess general lung architecture and inflammation.

-

Masson's Trichrome Staining: Used to visualize and quantify collagen deposition (stains blue), a direct measure of fibrosis.

-

-

Gene Expression Analysis: Total RNA is extracted from lung tissue homogenates or isolated cells. The mRNA expression levels of key genes (e.g., Col1a1, Acta2 (α-SMA), Fn1, Tgfb1, Il13) are quantified using quantitative real-time PCR (qPCR).

In Vitro Cell Culture Experiments

These experiments are used to dissect specific cellular mechanisms.

-

Cell Lines: A549 cells (human alveolar basal epithelial cells) or primary human lung fibroblasts are commonly used.

-

Stimulation: Cells are cultured and then stimulated with pro-fibrotic agents like TGF-β1 (e.g., 2 ng/ml for 24-48 hours) to induce EMT or myofibroblast differentiation.

-

Inhibition: To test the role of S1P2, cells are pre-treated with a specific S1P2 antagonist (e.g., JTE-013) before the addition of TGF-β1.

-

Analysis: After the incubation period, cells are harvested for analysis of gene and protein expression of epithelial (E-cadherin), mesenchymal (N-cadherin), and ECM (collagen, fibronectin) markers via qPCR and Western blotting.

Conclusion and Therapeutic Outlook

The evidence strongly implicates S1P2 as a significant pro-fibrotic mediator in the pathogenesis of idiopathic pulmonary fibrosis. Its multifaceted role in promoting inflammation, driving myofibroblast differentiation, mediating EMT, and potentiating key fibrotic signaling pathways like TGF-β and IL-13 establishes it as a central node in the disease process. Preclinical studies using both genetic knockout models and pharmacological antagonists have consistently demonstrated that inhibiting S1P2 can attenuate the development of pulmonary fibrosis.

These findings underscore the therapeutic potential of targeting S1P2 for IPF. The development of potent and specific S1P2 antagonists, such as GLPG2938 and S118, represents a promising avenue for novel anti-fibrotic therapies. Further investigation into the intricate downstream signaling of S1P2 and its interactions within the complex cellular milieu of the fibrotic lung will be critical for translating these promising preclinical findings into effective treatments for patients suffering from this devastating disease.

References

- 1. SPHINGOLIPIDS IN PULMONARY FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pathogenesis of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics and animal models of familial pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Specificity: A Technical Guide to the Discovery and Synthesis of Novel S1P2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that orchestrates a diverse array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. Among these, the S1P2 receptor has emerged as a compelling therapeutic target for a range of pathologies, including fibrosis, cancer, and inflammatory disorders. Unlike S1P1, which is primarily involved in lymphocyte trafficking, S1P2 activation is often linked to cellular responses such as vasoconstriction, inhibition of cell migration, and regulation of endothelial barrier function.[1][2] Consequently, the development of potent and selective S1P2 antagonists has become a significant focus of modern drug discovery. This technical guide provides an in-depth overview of the core methodologies and key findings in the discovery and synthesis of novel S1P2 antagonists.

S1P2 Signaling Pathways

Activation of the S1P2 receptor by its endogenous ligand, S1P, triggers a cascade of intracellular signaling events. S1P2 primarily couples to three families of heterotrimeric G proteins: Gα12/13, Gαq, and Gαi. This promiscuous coupling allows for the activation of multiple downstream effector pathways, leading to diverse and sometimes opposing cellular outcomes.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA/Rho kinase (ROCK) pathway, which is a central mediator of S1P2-induced effects on cell morphology, migration, and smooth muscle contraction.[3]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Gαi Pathway: S1P2 coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The interplay of these pathways is cell-type dependent and contributes to the complex physiological roles of S1P2.

Discovery of Novel S1P2 Antagonists: A Multi-faceted Approach

The identification of novel S1P2 antagonists typically begins with high-throughput screening (HTS) of large compound libraries, followed by iterative cycles of chemical synthesis and structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Key Chemical Scaffolds of S1P2 Antagonists

Several distinct chemical scaffolds have been identified as potent and selective S1P2 antagonists. The following table summarizes the quantitative data for representative compounds from prominent series.

| Compound/Series | Chemical Class | Human S1P2 IC50 (nM) | Selectivity Profile | Reference |

| JTE-013 | Pyrazolopyridine Derivative | 17.6 | Highly selective over S1P1 and S1P3 (>10 µM) | [1] |

| Quinazoline-2,4-diones | Quinazoline Derivative | 2.6 - 40.1 | Highly selective over S1P1, S1P3, S1P4, and S1P5 (>1000 nM) | |

| 1,3-bis(aryloxy)benzene Derivatives | Aryloxybenzene Derivative | Potent and selective | Data specific to individual compounds within the series | |

| GLPG2938 | Pyridyl-urea Derivative | Potent antagonist activity | Good selectivity profile |

Detailed Experimental Protocols

The characterization of novel S1P2 antagonists relies on a suite of robust in vitro assays to determine their potency, selectivity, and mechanism of action.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the S1P2 receptor, providing a measure of its binding affinity (Ki).

Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P2 receptor. Cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Receptor membrane preparation.

-

Test compound at various concentrations.

-

Radioligand (e.g., [³²P]S1P or [³³P]S1P) at a concentration near its Kd.

-

-

Incubation: The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P2 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists will inhibit this agonist-induced increase in [³⁵S]GTPγS binding.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the S1P2 receptor.

-

Assay Setup: In a 96-well plate, the following are added:

-

Receptor membranes.

-

Test compound (potential antagonist).

-

A fixed concentration of an S1P2 agonist (e.g., S1P).

-

[³⁵S]GTPγS.

-

GDP (to regulate basal binding).

-

-

Incubation: The plate is incubated at 30°C for 30-60 minutes.

-

Termination and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified. This can be done either by filtration, similar to the radioligand binding assay, or by using a scintillation proximity assay (SPA) format where the membranes are captured on SPA beads, and only bead-associated radioactivity is detected.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and an IC50 value is calculated.

Calcium Mobilization Assay

This cell-based functional assay is particularly useful for high-throughput screening and measures the ability of a compound to block S1P2-mediated increases in intracellular calcium concentration.

Protocol:

-

Cell Culture: Cells expressing the S1P2 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test compound (antagonist) is added to the wells, and the plate is incubated for a specific period.

-

Agonist Stimulation and Detection: An S1P2 agonist is then added, and the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium signal is quantified, and an IC50 value is determined.

Cell Migration Assay

Since S1P2 activation is known to inhibit the migration of various cell types, a cell migration assay can be used to assess the functional activity of S1P2 antagonists.

Protocol:

-

Assay Setup: A transwell migration assay (e.g., Boyden chamber) is commonly used. The upper chamber contains the cells in a serum-free medium, while the lower chamber contains a chemoattractant.

-

Treatment: The cells in the upper chamber are pre-treated with the S1P2 antagonist at various concentrations.

-

Migration: An S1P2 agonist is added to the lower chamber to inhibit cell migration towards the chemoattractant. The antagonist is expected to reverse this inhibition.

-

Incubation: The plate is incubated for several hours to allow for cell migration through the porous membrane separating the two chambers.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy or by eluting the dye and measuring its absorbance.

-

Data Analysis: The ability of the antagonist to restore cell migration in the presence of the agonist is quantified.

Synthesis of Key S1P2 Antagonist Scaffolds

The chemical synthesis of novel S1P2 antagonists is a critical component of the drug discovery process, enabling the exploration of SAR and the optimization of lead compounds.

Synthesis of Quinazoline-2,4-dione Derivatives

A general synthetic route to quinazoline-2,4-dione S1P2 antagonists often involves the reaction of an appropriately substituted anthranilic acid or its ester with an isocyanate or a carbamate-forming reagent, followed by cyclization. Further modifications are then made to introduce the desired diversity elements.

Synthesis of 1,3-bis(aryloxy)benzene Derivatives

The synthesis of this class of antagonists typically involves a double etherification reaction. A dihydroxybenzene core is reacted with two different aryl halides under conditions that promote O-arylation, such as a copper- or palladium-catalyzed cross-coupling reaction or a classical Ullmann condensation.

Conclusion

The discovery and development of selective S1P2 antagonists represent a promising avenue for the treatment of a variety of diseases. The multifaceted approach, combining high-throughput screening, rational drug design, and robust in vitro and in vivo characterization, has led to the identification of several potent and selective chemical series. The detailed experimental protocols and synthetic strategies outlined in this guide provide a foundational framework for researchers in the field. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development and ultimately provide new therapeutic options for patients.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the S1P2 Receptor in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Sphingosine-1-Phosphate Receptor 2 (S1P2), focusing on its function, signaling pathways, and role in the pathology of various autoimmune diseases. It is intended to serve as a technical resource for researchers and professionals involved in immunology and drug development.

Introduction to the S1P/S1PR Signaling Axis

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating a vast array of cellular processes, including proliferation, survival, and migration.[1][2][3] Its effects are primarily mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1][4] The S1P concentration gradient, typically high in blood and lymph and low in tissues, is fundamental for directing immune cell trafficking. Disruption of this gradient is a key factor in the pathogenesis of inflammatory and autoimmune conditions.

While the S1P1 receptor is well-known for promoting lymphocyte egress from lymphoid organs, the S1P2 receptor often exhibits opposing or distinct functions. It is widely expressed in the immune, nervous, and cardiovascular systems and is increasingly recognized as a key player in promoting and sustaining inflammatory responses, making it a compelling target for therapeutic intervention in autoimmune diseases.

S1P2 Receptor: Core Signaling Pathways

S1P2 couples to a distinct set of heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13, allowing it to initiate multiple downstream signaling cascades simultaneously. This promiscuous coupling is central to its multifaceted and often context-dependent cellular effects.

Gα12/13-RhoA Pathway: The Migration Brake

The most characterized pathway for S1P2 involves its coupling to Gα12/13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is antagonistic to the Rac-dependent migratory signals often promoted by S1P1. Activation of RhoA promotes the formation of actin stress fibers and focal adhesions, which typically inhibits cell migration. This "braking" mechanism is critical for confining immune cells within specific microenvironments, such as germinal centers, and inhibiting the migration of macrophages and certain tumor cells.

Gαq and Gαi Pathways

In addition to the Gα12/13 pathway, S1P2 also signals through:

-

Gαq: This coupling activates Phospholipase C (PLC), which hydrolyzes PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Gαi: S1P2 can couple to Gαi, which is known to inhibit adenylyl cyclase. More importantly, S1P2-Gαi signaling can lead to the inhibition of the PI3K-Akt pathway and Rac activation, opposing pro-survival and pro-migratory signals. This antagonistic effect on Akt signaling is crucial for regulating the growth of germinal center B cells.

References

- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]

- 4. academic.oup.com [academic.oup.com]

Investigating S1P2 as a Therapeutic Target for Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that orchestrates a multitude of cellular processes, including proliferation, migration, and survival, primarily through a family of five G protein-coupled receptors (S1PRs). Among these, S1P Receptor 2 (S1P2) has emerged as a particularly enigmatic and compelling target in oncology. Unlike other S1PRs that often have clear pro-tumorigenic roles, S1P2 exhibits a striking context-dependent dual functionality, acting as both a tumor suppressor and a promoter in different malignancies. This functional plasticity makes S1P2 a complex but potentially rewarding target for therapeutic intervention. This technical guide provides an in-depth exploration of S1P2, detailing its core signaling pathways, summarizing its multifaceted roles across various cancers, and outlining key experimental protocols to facilitate further research and drug development efforts.

S1P2 Signaling Pathways

S1P2 couples to a diverse array of heterotrimeric G proteins, including Gαi, Gαq, and most notably, Gα12/13, leading to the activation of distinct and sometimes opposing downstream signaling cascades.[1] The specific cellular outcome of S1P2 activation is largely determined by the relative expression levels of these G proteins and other S1P receptors within a given cell type.[2]

The most characterized pathway involves S1P2 coupling to Gα12/13 , which leads to the potent activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[2][3] This pathway is fundamental to S1P2's well-documented inhibitory effect on cell migration. Activation of Rho/ROCK signaling promotes the formation of actin stress fibers and focal adhesions, which typically antagonizes the Rac-dependent lamellipodia formation required for cell motility. In this manner, S1P2 acts as a functional antagonist to the pro-migratory signals often initiated by S1P1, which primarily couples to Gαi to activate Rac.

Beyond its canonical role in migration, S1P2 signaling influences other critical cancer-related pathways:

-

PI3K/Akt Pathway : In some contexts, such as colorectal cancer, S1P2 activation can inhibit the pro-survival PI3K/Akt pathway, potentially through a Rho-ROCK-PTEN-mediated mechanism.

-

YAP/TAZ Pathway : In hepatocellular carcinoma, S1P2 has been shown to promote cell proliferation by activating the Hippo pathway effector YAP.

-

ERK/MAPK Pathway : S1P2 can modulate the ERK pathway, although the outcome (activation or inhibition) appears to be cell-type specific.

References

The Role of Sphingosine-1-Phosphate Receptor 2 (S1P2) in Neuronal Excitability and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. Among these, the S1P2 receptor is ubiquitously expressed in the central nervous system (CNS), including on neurons, microglia, and endothelial cells of the blood-brain barrier (BBB). Emerging evidence has illuminated the complex and often opposing roles of S1P2 in regulating neuronal function and its significant involvement in the pathophysiology of various neurological disorders. This technical guide provides an in-depth exploration of the S1P2 receptor, detailing its signaling pathways, its function in modulating neuronal excitability and synaptic plasticity, and its role as a key player and potential therapeutic target in diseases such as stroke, multiple sclerosis, and epilepsy. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for the scientific community.

S1P2 Receptor Signaling Pathways

The cellular effects of S1P2 activation are dictated by its coupling to specific heterotrimeric G proteins. Unlike S1P1, which primarily signals through Gi to promote cell migration and survival, S1P2 often mediates opposing effects by coupling to Gα12/13, Gαq, and Gαi.[1][2][3]

-

Gα12/13 Pathway: This is a canonical signaling axis for S1P2. Activation of Gα12/13 leads to the stimulation of RhoA, a small GTPase.[1][3] RhoA, in turn, activates Rho-associated kinase (ROCK), which mediates a variety of downstream effects including neurite retraction, inhibition of cell migration, and cytoskeletal rearrangement. This pathway is central to S1P2's inhibitory role in neuronal growth and plasticity.

-

Gαq Pathway: S1P2 coupling to Gαq can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

-

Gαi Pathway: While also utilized by S1P1, S1P2 can couple to Gαi to inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. In the context of neuroinflammation, this Gαi coupling can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, contributing to microglial activation.

The specific downstream consequences of S1P2 activation are highly cell-type and context-dependent.

S1P2 and Neuronal Excitability

The role of S1P2 in directly modulating neuronal excitability is multifaceted. S1P2 is localized in both presynaptic and postsynaptic compartments, suggesting a role in regulating synaptic transmission and plasticity.

2.1. Modulation of Spontaneous Activity and Synaptic Transmission

Studies have shown that S1P can inhibit the spontaneous activity of cultured cortical neurons, an effect partially mediated by S1P2. Activation of S1P2 can reduce the frequency and amplitude of spontaneous calcium spikes in neurons. Its enrichment in the active zone of presynaptic terminals suggests an involvement in modulating neurotransmitter release. Conversely, deletion of the S1P2 gene in mice has been reported to cause spontaneous seizures and hyperexcitable pyramidal neurons, indicating that S1P2 signaling is vital for maintaining neuronal stability.

2.2. Repression of Synaptic Plasticity

A significant function of S1P2 in the CNS is its role as a receptor for the neurite outgrowth inhibitor Nogo-A. Nogo-A, a myelin-associated protein, represses synaptic plasticity. The Nogo-A-Δ20 domain binds to S1P2, activating the Gα13-LARG-RhoA pathway to inhibit neurite outgrowth and cell spreading. This interaction is crucial for repressing long-term potentiation (LTP) in the hippocampus. Pharmacological blockade of S1P2 with the antagonist JTE-013 significantly enhances LTP in wild-type mice, but has no effect in Nogo-A knockout mice, demonstrating that S1P2's repressive effect on synaptic plasticity is dependent on the presence of Nogo-A.

S1P2 in Neurological Disease

Dysregulation of S1P2 signaling is a key contributor to the pathology of several major neurological disorders, primarily through its roles in promoting neuroinflammation and disrupting the BBB.

3.1. Neuroinflammation

S1P2 plays a potent pro-inflammatory role in the CNS. In conditions like cerebral ischemia and hepatic encephalopathy, S1P2 activation on microglia drives their activation and polarization towards a pro-inflammatory M1 phenotype. This leads to the production and release of detrimental inflammatory mediators, including TNF-α, IL-1β, and CCL2. Antagonism of S1P2 can suppress microglial activation, reduce the expression of these inflammatory cytokines, and ameliorate neuroinflammation-driven pathology.

3.2. Cerebral Ischemia (Stroke)

In the aftermath of a stroke, S1P2 signaling exacerbates ischemic brain injury. It contributes to neurovascular inflammation and increases BBB permeability, potentially by upregulating matrix metalloproteinase-9 (MMP-9). Pharmacological inhibition of S1P2 with JTE-013 after transient middle cerebral artery occlusion (tMCAO) in mice has been shown to reduce infarct volume, decrease microglial activation, and suppress the phosphorylation of pro-inflammatory kinases ERK1/2 and JNK.

3.3. Multiple Sclerosis (MS)

S1P2 is implicated in the pathogenesis of MS (B15284909) and its animal model, EAE. A key finding is the link between higher S1P2 expression and female susceptibility to CNS autoimmunity. S1P2 expression is elevated in disease-susceptible CNS regions of female EAE mice and female MS patients. The receptor contributes to disease by disrupting BBB integrity. S1P2 activation in brain endothelial cells destabilizes adherens junctions through a Rho/ROCK-dependent mechanism, increasing BBB permeability and facilitating the infiltration of pathogenic lymphocytes into the CNS. Consequently, S1P2 antagonists or genetic knockout of S1P2 reduces EAE severity, decreases lymphocyte entry into the CNS, and preserves BBB function.

3.4. Epilepsy

The role of S1P2 in epilepsy is complex, but evidence suggests it is crucial for maintaining normal neuronal excitability. Genetic deletion of the S1P2 gene in mice can lead to spontaneous seizures and hyperexcitable pyramidal neurons. This suggests that a baseline level of S1P2 signaling is necessary to prevent epileptogenesis, potentially by restraining excessive neuronal firing.

Quantitative Data on S1P2 Function

| Model System | Modulator | Concentration/Dose | Key Quantitative Finding | Reference |

| Neuronal Excitability & Plasticity | ||||

| Wild-Type Mouse Hippocampal Slices | JTE-013 (S1P2 Antagonist) | 1 µM | LTP increased by ~22% compared to vehicle control. | |

| Nogo-A Knockout Mouse Hippocampal Slices | JTE-013 (S1P2 Antagonist) | 1 µM | No significant difference in LTP compared to vehicle. | |

| Cultured Mouse Sensory Neurons | JTE-013 (S1P2 Antagonist) | 100 nM | Increased excitability (action potential firing) in 70-80% of neurons. Effect found to be S1P2-independent. | |

| Neurological Disease Models | ||||

| tMCAO Mouse Model (Stroke) | JTE-013 (S1P2 Antagonist) | 10 mg/kg, p.o. | Significant reduction in infarct volume and neurological deficit scores vs. vehicle. | |

| tMCAO Mouse Model (Stroke) | JTE-013 (S1P2 Antagonist) | 10 mg/kg, p.o. | Significantly attenuated phosphorylation of ERK1/2 and JNK in the ischemic brain. | |

| EAE Mouse Model (MS) | JTE-013 (S1P2 Antagonist) | 10 mg/kg/day, i.p. | Significantly decreased clinical disease severity in female SJL mice. | |

| Lysolecithin-induced Demyelination | JTE-013 / S1P2 Knockout | N/A | Enhanced number of differentiated oligodendrocytes and remyelinated axons at the lesion site. |

Key Experimental Protocols

5.1. Whole-Cell Patch-Clamp Recording for Neuronal Excitability

-

Objective: To assess the effect of S1P2 modulators on the excitability of sensory neurons.

-

Cell Preparation: Dorsal root ganglia (DRG) are dissected from rats and enzymatically dissociated using collagenase and dispase. Neurons are plated on laminin/poly-D-lysine-coated glass coverslips and cultured for 24-48 hours.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 2 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

Coverslips are transferred to a recording chamber on an inverted microscope and superfused with the external solution.

-

Whole-cell patch-clamp recordings are established from small-diameter sensory neurons (20–30 µm).

-

Cells are held at a resting potential of -60 mV in current-clamp mode.

-

To assess excitability, a series of depolarizing current steps (e.g., 500 ms duration, from 0 to 200 pA in 20 pA increments) are injected to evoke action potentials (APs).

-

The rheobase (minimum current to elicit one AP) and the number of APs fired at twice the rheobase are measured.

-

The S1P2 modulator (e.g., JTE-013) is applied via the superfusion system, and the stimulation protocol is repeated at various time points.

-

-

Data Analysis: Changes in rheobase and the number of evoked APs before and after drug application are statistically compared using paired t-tests or ANOVA.

5.2. Transient Middle Cerebral Artery Occlusion (tMCAO) Model

-

Objective: To induce focal cerebral ischemia in mice to study the role of S1P2 in stroke pathology.

-

Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a silicon-coated 6-0 nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes.

-

After the occlusion period, withdraw the filament to allow reperfusion.

-

Suture the incision and allow the animal to recover.

-

-

Post-Operative Treatment and Analysis:

-

Administer the S1P2 antagonist (e.g., JTE-013, 10 mg/kg) or vehicle orally immediately after reperfusion.

-

At a predetermined endpoint (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

Perfuse the animals, collect the brains, and section them.

-

Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.

-

Perform immunohistochemistry on other sections to analyze microglial activation (Iba1 staining) or protein phosphorylation (p-ERK).

-

Conclusion and Therapeutic Outlook

The S1P2 receptor is a critical regulator of neuronal function and a key mediator in the pathology of several devastating neurological diseases. Its signaling through the RhoA pathway acts as a brake on neurite outgrowth and synaptic plasticity, while its activity in microglia and endothelial cells potently promotes neuroinflammation and disrupts the blood-brain barrier. This positions S1P2 as a nexus where inhibitory signaling and pathological inflammation converge.

The compelling preclinical data showing the benefits of S1P2 antagonism in models of stroke and multiple sclerosis highlight its significant therapeutic potential. S1P2 antagonists could offer a dual benefit: dampening the destructive neuroinflammatory cascade while simultaneously relieving the brakes on endogenous repair and plasticity mechanisms.

However, significant challenges remain. The off-target effects observed with the widely used tool compound JTE-013 underscore the need for more potent and selective next-generation antagonists. Furthermore, the finding that S1P2 knockout can lead to hyperexcitability and seizures necessitates a cautious approach, suggesting that complete or systemic long-term blockade may be undesirable. Future drug development efforts must focus on creating highly selective antagonists with favorable pharmacokinetic profiles for CNS penetration and potentially on developing strategies for targeted delivery or intermittent dosing to maximize therapeutic benefit while minimizing risks. Continued research into the nuanced, context-dependent roles of S1P2 signaling will be paramount to successfully translating the promise of S1P2-targeted therapies into clinical reality for patients with neurological disorders.

References

- 1. The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sphingosine-1-Phosphate and the S1P3 Receptor Initiate Neuronal Retraction via RhoA/ROCK Associated with CRMP2 Phosphorylation [frontiersin.org]

S1P2 receptor expression in different cell types

An In-depth Technical Guide to S1P2 Receptor Expression, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a crucial bioactive lipid mediator that orchestrates a multitude of cellular processes, including proliferation, migration, inflammation, and angiogenesis.[1] It exerts its effects primarily by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1] Among these, the S1P2 receptor (S1PR2) is distinguished by its complex signaling and diverse, often context-dependent, functions.[2] Unlike the S1P1 receptor, which is predominantly linked to cell migration and endothelial barrier enhancement, S1P2 often plays an opposing role, inhibiting migration in many cell types and contributing to vascular permeability.[3][4][5]

S1P2 is widely expressed across various organs and cell types, where it is implicated in the development and function of the cardiovascular, immune, and nervous systems.[6] Its involvement in pathological conditions such as cancer, atherosclerosis, and fibrosis has made it a significant target of interest for therapeutic development.[7][8] This guide provides a comprehensive technical overview of S1P2 receptor expression, its signaling pathways, and the key experimental protocols used for its characterization.

S1P2 Receptor Signaling Pathways

The S1P2 receptor is known for its ability to couple with multiple G protein families, leading to the activation of diverse and sometimes opposing downstream signaling cascades. Depending on the cell type and stimulus, S1P2 can couple to Gαi/o, Gαq, and Gα12/13.[2][3]

-

Gα12/13 Pathway: This is a primary signaling axis for S1P2. Activation of Gα12/13 leads to the stimulation of RhoA, a small GTPase.[2][1] The RhoA/Rho kinase (ROCK) pathway is critical for regulating the actin cytoskeleton, and its activation by S1P2 typically results in the inhibition of cell migration by antagonizing the pro-migratory Rac pathway.[2][9] This pathway is also involved in increasing vascular permeability.[7]

-

Gαq Pathway: Coupling to Gαq activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating Protein Kinase C (PKC).[10]

-

Gαi Pathway: While S1P1 couples exclusively to Gi, S1P2 can also signal through this G protein.[1] This can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

These pathways allow S1P2 to regulate a wide range of cellular functions, from cytoskeletal arrangement and motility to cell proliferation and inflammation.[2][11]

S1P2 Receptor Expression in Different Cell Types

S1P2 is expressed in a wide variety of tissues and cell types, where its expression level can be modulated by physiological and pathological conditions. The following tables summarize S1P2 expression across several key cell categories.

Table 1: Immune Cells

| Cell Sub-type | Expression Details | Method(s) | Reference(s) |

| Macrophages | Expressed in bone marrow-derived macrophages and macrophage-like foam cells in atherosclerotic plaques.[7] S1P2 signaling promotes macrophage retention.[7] | Not Specified | [7][12] |

| Monocytes | Expressed. | Not Specified | [12] |

| Granulocytes | Expressed. | Not Specified | [12] |

| Mast Cells | Expressed; S1P ligation to S1P2 triggers a novel downstream signaling pathway. | Not Specified | [13] |

| B Cells | S1P2 helps maintain the homeostasis of germinal center B cells and promotes their confinement to niches. | Not Specified | [6] |

Table 2: Vascular and Stromal Cells

| Cell Type | Expression Details | Method(s) | Reference(s) |

| Endothelial Cells (ECs) | Expressed in vascular endothelial cells.[14][15][16] Expression is upregulated by inflammatory mediators like TNF-α and in atherosclerotic endothelium.[5][17] S1P2 signaling can increase vascular permeability.[5][7] | Not Specified | [5][14][15][16][17] |

| Fibroblasts | S1P2 is expressed in human lung fibroblasts and cardiac fibroblasts.[18][19] It mediates pro-fibrotic responses, including chemotaxis and extracellular matrix synthesis.[18][20] | RNAi, Antagonist assays | [18][19][20][21] |

| Vascular Smooth Muscle Cells (VSMCs) | Expressed at high levels. Mediates S1P-induced inhibition of cell migration. | Not Specified | [9] |

Table 3: Nervous System Cells

| Cell Type | Expression Details | Method(s) | Reference(s) |

| Neurons | Widely expressed in the CNS, mainly in grey matter.[22] Found in hippocampal pyramidal cells, cerebellar Purkinje cells, cortical neurons, and spinal motoneurons.[22] | Not Specified | [22][23] |

| Sensory Neurons | Specifically expressed in large, myelinated proprioceptive neurons of the dorsal root ganglia (DRG). | Immunohistochemistry | [23][24] |

| Retinal Cells | Expressed in photoreceptors and bipolar cells of the murine retina.[25] S1PR2 protein is observed in photoreceptor inner segments and the inner nuclear layer.[25] | mRNA analysis, IHC | [25] |

Table 4: Cancer Cells

| Cancer Type | Expression Details | Method(s) | Reference(s) |

| Colon Cancer | S1P2 mRNA and protein expression are significantly downregulated in tumor tissue compared to normal tissue.[26][27] Low expression is associated with increased migration and invasion.[26][27] | RT-qPCR, Western Blot, IHC | [26][27] |

| Melanoma | B16F10 melanoma cells chiefly express S1P2. Receptor blockade enhances migration, while S1P pretreatment decreases lung metastasis in an S1P2-dependent manner.[2] | Not Specified | [2] |

| Wilms' Tumor | S1P2 activation induces the expression of the antiproliferative connective tissue growth factor (CTGF), suggesting S1P2 acts as a growth inhibitor.[2] | Not Specified | [2][5] |

| Diffuse Large B-cell Lymphoma (DLBCL) | S1P2 can act as a tumor suppressor.[26] Its expression is inversely correlated with FOXP1 expression in DLBCL patient cohorts.[5] | Not Specified | [5][26] |

| Glioma | S1P2 signaling through the G12/13-Rho pathway mediates the inhibition of glioma cell migration. | Not Specified | [5] |

Experimental Protocols

Accurate quantification of S1P2 receptor expression is fundamental to understanding its role in cellular processes. Below are detailed methodologies for key experiments used to measure S1P2 mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for S1P2 mRNA Expression

This protocol allows for the sensitive quantification of S1P2 transcript levels.

a. Total RNA Extraction

-

Homogenize cells or tissues using a lysis reagent such as TRIzol or a column-based kit (e.g., RNeasy).[28] For adherent cells, wash with ice-cold PBS before adding 1 mL of lysis reagent per 10 cm dish.[28]

-

If using TRIzol, perform phase separation by adding chloroform, centrifuging, and collecting the aqueous phase containing RNA.[28]

-

Precipitate RNA using isopropanol, wash the pellet with 75% ethanol, and resuspend in RNase-free water.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking integrity on a gel.

b. First-Strand cDNA Synthesis

-

In an RNase-free tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and dNTPs.

-

Incubate at 65°C for 5 minutes to denature RNA secondary structures, then chill on ice.

-

Add reverse transcription buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript III).[29]

-

Incubate at the recommended temperature for the enzyme (e.g., 50°C for 50-60 minutes), followed by an inactivation step at 70-85°C for 15 minutes.[28]

-

The resulting cDNA can be stored at -20°C.[28]

c. qPCR Reaction and Analysis

-

Prepare a master mix containing SYBR Green Supermix (which includes Taq polymerase, dNTPs, and dye), forward and reverse primers for S1P2, and nuclease-free water.[29]

-

Dispense the master mix into qPCR plate wells. Add diluted cDNA template (typically 10-50 fold dilution) to each well.[28] Include no-template controls (NTCs) and -RT controls.[30]

-

Run the plate on a real-time PCR cycler using a standard two-step protocol:

-

Perform a melt curve analysis to verify the specificity of the amplified product.

-

Calculate the relative expression of S1P2 mRNA using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[29]

Western Blotting for S1P2 Protein Expression

This technique is used to detect and quantify S1P2 protein levels in cell or tissue lysates.

a. Sample Preparation and Lysis

-

Wash cells with ice-cold PBS and aspirate.[31]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[32]

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[32]

-

Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[32]

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification and Gel Electrophoresis

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

c. Protein Transfer and Immunodetection

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electrotransfer.[31]

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% nonfat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[31]

-

Incubate the membrane with a primary antibody specific to S1P2, diluted in blocking buffer, overnight at 4°C with gentle agitation.[31]

-

Wash the membrane three to five times for 5 minutes each with wash buffer (TBST).[31]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

-

Wash the membrane again as in step 4.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[33]

Flow Cytometry for Cell Surface S1P2 Expression

Flow cytometry is ideal for quantifying the percentage of cells in a population that express S1P2 on their surface.

a. Cell Preparation

-

Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic dissociation buffer to preserve surface epitopes.

-

Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA).[34]

-

Count the cells and adjust the concentration to 1 x 10^7 cells/mL.[34]

b. Antibody Staining

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add the primary antibody against an extracellular epitope of S1P2. If the primary antibody is not conjugated, a directly conjugated antibody is preferred to simplify the protocol. Incubate for 20-30 minutes at 4°C in the dark.[35][36]

-

Wash the cells twice with 1-2 mL of staining buffer to remove unbound primary antibody.[35]

-

If the primary antibody was unconjugated, resuspend the cells in a solution containing a fluorescently-labeled secondary antibody. Incubate for 20-30 minutes at 4°C in the dark.[35]

-

Wash the cells again as in step 3.

-

Resuspend the final cell pellet in 300-500 µL of staining buffer. Just before analysis, add a viability dye (e.g., PI, DAPI, or a fixable viability stain) to exclude dead cells from the analysis.[35]

c. Data Acquisition and Analysis

-

Acquire data on a flow cytometer. Collect a sufficient number of events (typically 10,000-50,000) for statistical analysis.

-

Analyze the data using appropriate software. First, gate on the live, single-cell population.

-

Within the live-cell gate, create a histogram or dot plot to determine the percentage of S1P2-positive cells compared to an isotype control or unstained sample.

Conclusion

The S1P2 receptor is a multifaceted signaling molecule with widespread expression and critical roles in both health and disease. Its ability to couple to various G proteins and activate diverse downstream effectors, most notably the RhoA pathway, underpins its function in regulating cell migration, vascular integrity, and immune cell trafficking.[2][3] The expression of S1P2 is highly cell-type specific and can be dynamically regulated, often acting as a molecular switch that opposes the actions of the S1P1 receptor. This complex biology makes S1P2 a compelling target for therapeutic intervention in fields such as oncology, immunology, and cardiovascular medicine. A thorough understanding of its expression patterns and signaling, achieved through rigorous application of the experimental protocols detailed in this guide, is essential for advancing research and developing novel drugs targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate receptor-2 function in myeloid cells regulates vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S1PR2 sphingosine-1-phosphate receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]

- 11. S1PR2 - Wikipedia [en.wikipedia.org]

- 12. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]